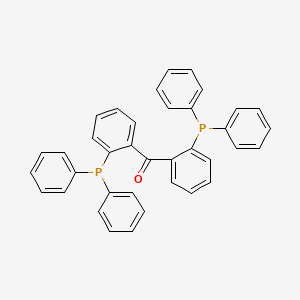

DPBP-bidentate phosphine

Description

Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are arguably the most important class of ligands in transition metal catalysis, primarily due to the tunability of their steric and electronic properties. sigmaaldrich.com These ligands play a critical role in stabilizing the metal center, activating it for catalysis, and influencing the outcome of the reaction. sigmaaldrich.comnumberanalytics.com The phosphorus atom in a phosphine ligand donates a lone pair of electrons to the metal center, forming a strong σ-bond. libretexts.org This donation of electron density increases the reactivity of the metal, making it more susceptible to oxidative addition, a key step in many catalytic cycles. fiveable.me

The versatility of phosphine ligands stems from the ability to modify the substituents on the phosphorus atom. numberanalytics.com By changing these groups, chemists can precisely control the electronic environment at the metal center and the steric bulk around it. scbt.com This control is crucial for enhancing catalytic activity, improving selectivity (such as regioselectivity and enantioselectivity), and increasing the stability of the catalyst. fiveable.menumberanalytics.com As a result, phosphine ligands are indispensable in a wide array of catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig), hydrogenations, and hydroformylations. numberanalytics.comscbt.com

Evolution and Classification of Bidentate Phosphine Ligands

The development of phosphine ligands has evolved from simple monodentate ligands, which possess a single coordinating phosphorus atom, to more complex polydentate ligands. sigmaaldrich.comalfa-chemistry.com Bidentate phosphine ligands, also known as diphosphines, feature two phosphino (B1201336) groups connected by a molecular backbone. alfa-chemistry.comwikipedia.org This structural feature allows them to chelate to a metal center, forming a more stable ring structure compared to the coordination of two separate monodentate ligands.

Bidentate phosphine ligands can be broadly classified based on the nature of their backbone, which can be composed of a simple alkyl chain, a rigid aromatic system, or a ferrocenyl group. nih.govacs.org The length and rigidity of this backbone are critical determinants of the ligand's properties, particularly its natural bite angle—the P-M-P angle that the ligand prefers to adopt in a coordination complex.

Here is a table classifying common bidentate phosphine ligands:

| Ligand Acronym | Full Name | Backbone Structure | Typical Application |

| dppm | 1,1-Bis(diphenylphosphino)methane | Methylene | Bridging ligand in bimetallic complexes |

| dppe | 1,2-Bis(diphenylphosphino)ethane (B154495) | Ethylene | Cross-coupling, Hydrogenation |

| dppp | 1,3-Bis(diphenylphosphino)propane (B126693) | Propylene | Nickel-catalyzed cross-coupling |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene | Palladium-catalyzed cross-coupling (e.g., Suzuki) |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xanthene | Hydroformylation, Buchwald-Hartwig amination |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Binaphthyl | Asymmetric hydrogenation, Asymmetric isomerization |

The evolution of these ligands has been driven by the need for more efficient and selective catalysts. Chiral bidentate phosphine ligands, such as BINAP, have been instrumental in the development of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. acs.orgorganic-chemistry.org

Role of Ligand Design in Modulating Catalytic Activity and Selectivity

The design of bidentate phosphine ligands is a powerful strategy for controlling the outcome of a catalytic reaction. numberanalytics.commdpi.com By systematically modifying the ligand's structure, it is possible to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its activity and selectivity. numberanalytics.comrsc.org

Steric Effects: The size of the substituents on the phosphorus atoms and the geometry of the ligand backbone create a specific steric environment around the metal center. numberanalytics.com This steric hindrance can control which substrates can access the metal and can influence the geometry of the transition states, thereby dictating the selectivity of the reaction. The Tolman cone angle is a common metric used to quantify the steric bulk of a phosphine ligand.

Electronic Effects: The electronic properties of a phosphine ligand are determined by the electronegativity of the groups attached to the phosphorus atoms. libretexts.org Electron-donating groups increase the electron density on the metal, which can enhance its reactivity in oxidative addition. fiveable.me Conversely, electron-withdrawing groups decrease the electron density on the metal, which can promote reductive elimination. This modulation of the metal's electronic properties is crucial for optimizing the catalytic cycle. rsc.org

The interplay between steric and electronic effects, often encapsulated in the concept of the ligand's "bite angle," is a key consideration in ligand design. nih.gov A wider bite angle, for instance, can favor certain reaction pathways over others, leading to higher selectivity. The ability to rationally design ligands with specific properties has been a driving force behind many of the major breakthroughs in homogeneous catalysis. mdpi.com

Properties

Molecular Formula |

C37H28OP2 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

bis(2-diphenylphosphanylphenyl)methanone |

InChI |

InChI=1S/C37H28OP2/c38-37(33-25-13-15-27-35(33)39(29-17-5-1-6-18-29)30-19-7-2-8-20-30)34-26-14-16-28-36(34)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |

InChI Key |

RKNMFQXZZRUBQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

2,2′ Bis Diphenylphosphino 1,1′ Biphenyl Biphep/dpbp As a Bidentate Phosphine Ligand

Synthetic Methodologies for 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl

The synthesis of BIPHEP and its derivatives has evolved, with modern methods offering more efficient and scalable routes compared to initial preparations.

While bidentate phosphine (B1218219) ligands have been pivotal in transition metal chemistry, the development of triaryl bidentate phosphines was slower due to the challenge of finding suitable aromatic spacers. uoa.gr The first reliable and well-documented synthesis of 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl (dpbp) was reported in 1996. uoa.gracs.org

The initial preparatory routes typically involved a two-step process. The first step was the synthesis of the corresponding phosphine oxide, 2,2′-bis(diphenylphosphinyl)-1,1′-biphenyl. This intermediate was prepared via a palladium-catalyzed phosphinylation of the ditriflate of 2,2′-biphenol with diphenylphosphine (B32561) oxide. acs.org The subsequent and final step was the reduction of the phosphine oxide intermediate to the desired bidentate phosphine ligand, dpbp. This reduction was commonly achieved using a reducing agent such as trichlorosilane (B8805176) (HSiCl₃) in the presence of an amine base like triethylamine. acs.org

Modern synthetic approaches have focused on improving the efficiency and versatility of BIPHEP synthesis. A prominent strategy involves the use of the Ullmann coupling reaction, a classic method for forming biaryl linkages through copper-catalyzed coupling of aryl halides. nih.govorgsyn.org In the context of BIPHEP synthesis, an intramolecular Ullmann coupling of a diiodinated phosphine oxide precursor has been shown to be a key step.

This modern pathway can be outlined as follows:

Preparation of a Precursor : A chiral bis(bromoether) can be prepared and then lithiated. The introduction of a phosphinyl moiety using chlorodiphenylphosphine, followed by oxidation, yields a phosphine oxide.

Ortho-lithiation and Iodination : The phosphine oxide is then subjected to ortho-lithiation followed by iodination to produce a diiodide precursor.

Intramolecular Ullmann Coupling : The crucial ring-closure is achieved through an intramolecular Ullmann coupling of the diiodide, which forms the biphenyl (B1667301) backbone and yields the diphosphine dioxide. This substrate-directed asymmetric reaction can proceed with high efficiency and diastereoselectivity.

Reduction : The final step is the reduction of the resulting bis(phosphine oxide) to the bidentate phosphine ligand. This reduction is often carried out using reagents like trichlorosilane. acs.orgncf.edu

An alternative modern approach involves a nickel-catalyzed asymmetric Ullmann-type homocoupling of ortho-(iodo)arylphosphine oxides, which can produce highly enantioenriched axially chiral bisphosphine oxides. These can then be readily reduced to the corresponding enantioenriched biaryl bisphosphines without the need for chiral resolution. orgsyn.org

The synthesis of BIPHEP-type ligands has been successfully demonstrated on a gram scale. For instance, a derivative, 2-Et-BIPHEP, was synthesized on a 1-gram scale over four reaction steps. semanticscholar.org The synthesis of related chiral diphosphines on multigram scales has also been reported, indicating the potential for scaling up these processes. nih.gov The high cost and limited availability of similar ligands like BINAP have historically been a barrier to their widespread industrial use, which underscores the importance of developing efficient and scalable syntheses for ligands in the biphenyl series. uni-regensburg.de

Coordination Chemistry of 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl Complexes

BIPHEP's utility stems from its ability to form stable complexes with a variety of transition metals, which are often the active species in catalytic cycles.

BIPHEP and its derivatives readily form complexes with several late transition metals, most notably palladium, rhodium, and ruthenium. uoa.grsemanticscholar.orgmdpi.com

Palladium: BIPHEP forms well-defined complexes with palladium(II). Cationic palladium(II) complexes, in particular, have attracted considerable attention for their catalytic activities. semanticscholar.org For example, complexes of the type [(BIPHEP)PdX₂] have been synthesized and characterized. These complexes are precursors to catalytically active species in various cross-coupling reactions. uoa.gr

Rhodium: Rhodium complexes incorporating BIPHEP-type ligands are effective catalysts, particularly in asymmetric hydrogenation and hydroformylation reactions. mdpi.comresearchgate.net For instance, rhodium complexes modified with BiPhePhos, a BIPHEP derivative, have been studied under hydroformylation conditions, where the hydrido complex of the type e,e-[HRh(CO)₂(P∩P)] was identified as the dominant resting state. mdpi.com

Iridium: Iridium complexes are also of significant interest for catalysis. While specific studies focusing solely on BIPHEP-iridium complexes are less common in the provided literature, the coordination chemistry of iridium with similar bidentate phosphine and other chelating ligands is well-established. ncf.edu Iridium(III) complexes containing cyclometalated ligands are particularly noted for their potential applications. ncf.edu The synthesis of iridium complexes often involves the cleavage of dimeric iridium precursors like [Ir₂(cod)₂(µ-Cl)₂] with the bidentate ligand to form mononuclear complexes.

Beyond these metals, BIPHEP has also been shown to form complexes with nickel and copper.

The crystal structure of the free BIPHEP ligand has been determined, revealing that it crystallizes in the C2/c space group, with both enantiomers present in the unit cell.

Numerous crystal structures of BIPHEP-metal complexes have been reported:

Palladium Complexes: The structure of the complex PdCl₂(dpbp) was determined by single-crystal X-ray diffraction, which established the bite angle of the dpbp ligand to be 92.24°. uoa.gr The molecular structures of cationic palladium(II) complexes with a derivative, (S)-MeO-BIPHEP, have also been characterized, showing a square-planar geometry around the palladium center with the diphosphine ligand occupying two cis positions. semanticscholar.org

Nickel Complexes: The crystal structure of [Ni(BIPHEP)Br₂] shows a severely tetrahedrally-distorted square planar NiP₂Br₂ coordination sphere, with P-Ni-P bite angles of 93.3° and 94.7° for the two independent molecules in the asymmetric unit.

Ruthenium Complexes: Several Ru(II) complexes bearing BIPHEP and its derivatives have been synthesized and characterized by single-crystal X-ray analysis, confirming their molecular structures. mdpi.com

Iridium Complexes: While a specific structure for an Ir-BIPHEP complex is not detailed in the provided sources, structures of iridium complexes with other chelating ligands have been extensively studied. For example, the bis-cyclometalated iridium(III) complex [Ir(ptpy)₂(2,2'-biphenyldiamine)]PF₆ was characterized by single-crystal X-ray diffraction, revealing a distorted octahedral geometry. ncf.edu

These structural studies provide fundamental data that helps in understanding the steric and electronic properties of the ligand and its influence on the catalytic performance of its metal complexes.

Interactive Data Table: Selected Crystallographic Data for BIPHEP and its Complexes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

| BIPHEP Ligand | Monoclinic | C2/c | - | - |

| PdCl₂(dpbp) | - | - | - | P-Pd-P: 92.24 |

| [Ni(BIPHEP)Br₂] | Monoclinic | P2₁/a | - | P-Ni-P: 93.3, 94.7 |

| {(S)-MeO-BIPHEP}Pd(H₂O)(THF)₂ | Orthorhombic | P2₁2₁2₁ | - | - |

| [{(S)-MeO-BIPHEP}Pd(OTfa)₂] | Orthorhombic | P2₁2₁2₁ | - | - |

Structural Characterization via X-ray Crystallography

Determination of Bite Angles and Conformational Analysis

| Ligand | Metal Complex | Bite Angle (°) |

|---|---|---|

| DPBP (inferred) | PdCl₂(dpbp) | ~92.24 |

| BISBI | Generic Metal Complex | ~98 |

Analysis of Structural Distortions in Metal Complexes

The coordination of bulky ligands such as DPBP to a metal center can induce significant structural distortions from idealized geometries. In square-planar palladium(II) complexes, the steric hindrance between the phenyl groups of the DPBP ligand and the other ligands on the metal (e.g., chlorides) can lead to deviations from planarity.

One common type of distortion is the tetrahedral distortion of the square-planar geometry. This can be quantified by the τ₄ parameter, where a value of 0 represents a perfect square-planar geometry and 1 represents a perfect tetrahedral geometry. Studies on analogous palladium(II) complexes with sterically demanding phosphanylquinoline ligands have shown that steric interactions from substituents ortho to the coordinating nitrogen atom force a cis-positioned chloride ligand to be displaced from the ideal coordination plane, resulting in a considerable tetrahedral distortion nih.gov. A similar effect can be anticipated in PdCl₂(dpbp), where the phenyl groups on the phosphorus atoms can cause steric clashes with the chloride ligands, leading to a distorted coordination sphere.

Electronic and Steric Properties as a Triaryl Bisphosphine

DPBP is classified as a triaryl bisphosphine ligand. The electronic and steric properties of such ligands are crucial in determining the reactivity and selectivity of their metal complexes in catalysis.

Electronic Properties: The electronic nature of DPBP is influenced by the phenyl substituents on the phosphorus atoms. Arylphosphines are generally less basic (less electron-donating) than alkylphosphines due to the electron-withdrawing nature of the sp²-hybridized carbon atoms of the phenyl rings. This reduced basicity affects the electron density on the metal center, which can have a profound impact on the catalytic cycle. For instance, in reactions involving oxidative addition, a more electron-rich metal center is generally more reactive. Conversely, in steps involving reductive elimination, a less electron-rich metal center can be more favorable.

Steric Properties: The steric bulk of DPBP is significant, arising from the four phenyl groups attached to the two phosphorus atoms. The steric hindrance is a key feature that influences the coordination environment around the metal center. A common measure of the steric bulk of a phosphine ligand is the Tolman cone angle. While a specific value for DPBP is not provided in the searched results, it is expected to be substantial. The steric bulk of the ligand can influence the number of ligands that can coordinate to the metal, the stability of the resulting complex, and the accessibility of the metal center to substrates. In catalysis, steric hindrance can play a critical role in controlling selectivity by creating a chiral pocket around the active site, which preferentially binds one enantiomer of a prochiral substrate.

| Property | Description for DPBP (a Triaryl Bisphosphine) |

|---|---|

| Electronic Nature | Less basic (less electron-donating) compared to alkylphosphines due to the electron-withdrawing phenyl groups. |

| Steric Hindrance | Significant steric bulk due to the four phenyl groups, leading to a large cone angle. |

Comparison with Other Common Bidentate Phosphines in Complex Formation

DPBP is often compared with other common bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,1′-bis(diphenylphosphino)ferrocene (dppf), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in the context of their application in catalysis. The differences in their backbones lead to distinct bite angles, flexibility, and electronic properties, which in turn affect the stability and reactivity of their metal complexes.

DPBP vs. dppe: Dppe has a flexible two-carbon backbone and typically forms a five-membered chelate ring with a natural bite angle of around 86° cmu.edu. This is close to the ideal 90° for square-planar complexes, leading to the formation of very stable complexes mit.edu. In contrast, the biphenyl backbone of DPBP is more rigid and results in a larger bite angle. The greater rigidity of DPBP can be advantageous in asymmetric catalysis where a well-defined chiral environment is required.

DPBP vs. dppf: Dppf is a ferrocene-based ligand with a larger and more flexible backbone than dppe, resulting in a larger natural bite angle (around 99°). The ferrocene backbone also imparts distinct electronic properties. The formation of stable palladium complexes with dppf is well-documented, and these complexes are highly active in a variety of cross-coupling reactions. The rigidity of the biphenyl backbone in DPBP is a key differentiator from the more flexible ferrocene backbone of dppf.

DPBP vs. Xantphos: Xantphos is known for its exceptionally large bite angle (around 108-112°), which is a consequence of its rigid xanthene backbone. This large bite angle favors the formation of complexes where the phosphine groups occupy trans-equatorial positions in trigonal-bipyramidal intermediates, which can have a significant impact on the outcome of catalytic reactions. In comparison, the bite angle of DPBP is expected to be smaller, leading to different geometric preferences in the coordination sphere of the metal. The activity of Xantphos-based catalysts can be highly dependent on the ligand-to-metal ratio, as the formation of inactive bis-ligated species can occur nih.gov.

| Ligand | Backbone | Typical Bite Angle (°) | Key Features |

|---|---|---|---|

| DPBP | Biphenyl | ~92.24 | Rigid, chiral backbone |

| dppe | Ethane | ~86 | Flexible, forms stable 5-membered chelate rings |

| dppf | Ferrocene | ~99 | Flexible, large bite angle, unique electronic properties |

| Xantphos | Xanthene | ~108-112 | Rigid, very large bite angle |

Catalytic Applications of 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl Complexes

Complexes of DPBP with transition metals, particularly palladium, have found significant utility as catalysts in a range of organic transformations. The well-defined chiral environment provided by the DPBP ligand makes it especially valuable for asymmetric catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of ligand is paramount in these reactions, as it influences the stability of the catalyst, the rate of the reaction, and the selectivity of the process.

Grignard cross-coupling, also known as the Kumada-Tamao-Corriu coupling, involves the reaction of a Grignard reagent with an organic halide in the presence of a transition metal catalyst, typically nickel or palladium. While the use of DPBP in Grignard cross-coupling reactions with secondary Grignard reagents like sec-butylmagnesium chloride (sec-BuMgCl) is not extensively detailed in the provided search results, the general principles of such reactions and the role of phosphine ligands are well-established.

The catalytic cycle for a palladium-catalyzed Grignard cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The DPBP ligand plays a crucial role in each of these steps:

Oxidative Addition: A palladium(0)-DPBP complex reacts with the organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate. The electron-donating ability and steric bulk of the DPBP ligand influence the rate of this step.

Transmetalation: The organic group from the Grignard reagent (sec-butyl in this case) is transferred to the palladium(II) center, displacing the halide. The nature of the phosphine ligand can affect the facility of this exchange.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0)-DPBP catalyst. The steric and electronic properties of the DPBP ligand are critical in promoting this final, product-forming step.

The use of a secondary Grignard reagent like sec-BuMgCl introduces the challenge of β-hydride elimination, a potential side reaction where a hydrogen atom from the β-carbon of the alkyl group is transferred to the metal, leading to the formation of an alkene and a metal hydride species. The choice of a suitable phosphine ligand is critical to suppress this side reaction and favor the desired cross-coupling product. Bulky ligands like DPBP can help to create a sterically congested environment around the metal center that disfavors the conformation required for β-hydride elimination.

While a specific, detailed research finding for the use of DPBP with sec-BuMgCl was not found, the successful application of bulky phosphine ligands in palladium-catalyzed cross-coupling reactions with various Grignard reagents, including secondary alkyl Grignards, suggests that a Pd-DPBP catalyst would be a viable system for such transformations organic-chemistry.orgrsc.org. The chiral nature of the DPBP ligand would also offer the potential for enantioselective cross-coupling reactions if a prochiral substrate is used.

Enhanced Reactivity and Secondary Selectivity

The structural attributes of the DPBP ligand, particularly the biphenyl backbone, play a crucial role in modulating the reactivity and selectivity of the catalytic system. The dihedral angle of the biphenyl unit can be influenced by the presence of substituents, which in turn affects the steric and electronic properties of the catalyst. This modulation of the ligand's bite angle and the orientation of the phenyl groups on the phosphorus atoms can lead to enhanced reactivity and control over secondary selectivity in catalytic transformations. For instance, the introduction of ortho-substituents on the biphenyl scaffold has been shown to significantly impact enantioselectivity in rhodium-catalyzed hydrogenations. nih.gov

Studies have demonstrated that the stereoelectronic features of diphosphine ligands like DPBP deeply influence the outcomes of asymmetric reactions. nih.gov The interplay between the ligand's steric bulk and electronic density is a key determinant of the catalyst's ability to discriminate between competing reaction pathways, thereby affording high levels of selectivity.

Hydroarylation of Alkynes

DPBP and its derivatives are effective ligands in rhodium-catalyzed hydroarylation of alkynes. This reaction involves the addition of a C-H bond of an aromatic compound across the carbon-carbon triple bond of an alkyne, representing an atom-economical method for the synthesis of substituted alkenes. The rhodium-catalyst, coordinated to the bidentate phosphine ligand, facilitates the activation of the aromatic C-H bond and its subsequent addition to the alkyne. nih.gov

Research has shown that rhodium complexes can effectively catalyze the hydroarylation of both alkenes and alkynes with tertiary phosphines through a P(III)-chelation assisted C-H activation mechanism. nih.gov This process allows for the synthesis of a diverse range of functionalized phosphines. In the context of hydroarylation of alkynes, the reaction conditions can be optimized to favor the formation of either the Markovnikov or anti-Markovnikov adduct, depending on the specific ligand and substrate combination. nih.gov The steric and electronic properties of the phosphine ligand are critical in determining the regioselectivity and efficiency of the hydroarylation process. nih.gov

Rhodium-Catalyzed Asymmetric Conjugate Addition

Rhodium complexes incorporating chiral bidentate phosphine ligands such as DPBP are highly effective catalysts for the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated enones. This reaction, a type of Michael addition, is a powerful tool for the enantioselective formation of carbon-carbon bonds. wiley-vch.deorgsyn.org The use of arylboronic acids as nucleophiles is particularly advantageous due to their stability, low toxicity, and broad functional group tolerance. orgsyn.orgnih.gov

The catalytic cycle is generally understood to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) center, followed by the insertion of the enone into the rhodium-aryl bond. Subsequent protonolysis then releases the desired product and regenerates the active catalyst. wiley-vch.de The chiral environment created by the DPBP ligand around the rhodium center directs the approach of the enone, leading to the formation of one enantiomer of the product in excess.

| Substrate | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Cyclohexenone | Phenylboronic acid | 3 | Dioxane/H₂O | >99 | 97 |

| 2-Cyclopentenone | 4-Methoxyphenylboronic acid | 3 | Dioxane/H₂O | 98 | 99 |

| Methyl vinyl ketone | Phenylboronic acid | 2.5 | Toluene | 85 | N/A |

This table presents illustrative data compiled from typical rhodium-catalyzed conjugate addition reactions and may not represent results solely from DPBP-ligated systems.

The performance of DPBP in rhodium-catalyzed asymmetric reactions is often compared to other prominent chiral bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. The key difference lies in the backbone of the ligand—biphenyl for DPBP and binaphthyl for BINAP. This structural variance leads to differences in the dihedral angle and, consequently, the geometry of the resulting metal complex. nih.gov

In certain applications, DPBP and its substituted analogues have demonstrated superior enantioselectivity compared to BINAP. For example, ortho-substituted BIPHEP ligands have shown higher enantioselectivities in the Rh-catalyzed hydrogenation of cyclic enamides than BINAP and MeO-BIPHEP. nih.govsemanticscholar.org This enhanced performance is attributed to the fine-tuning of the ligand's stereoelectronic properties, which allows for better chiral discrimination. nih.gov

| Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee, %) |

| o-Ph-hexaMeO-BIPHEP | Rh-catalyzed Hydrogenation | Cyclic Enamides | High |

| BINAP | Rh-catalyzed Hydrogenation | Cyclic Enamides | Moderate to High |

| MeO-BIPHEP | Rh-catalyzed Hydrogenation | Cyclic Enamides | Moderate |

This table provides a comparative overview of ligand performance in a specific reaction type. nih.gov

Other Transition Metal Catalysis (e.g., Ir-dpbp Systems)

While extensively used with rhodium, DPBP and related bidentate phosphine ligands also find application in catalysis with other transition metals, notably iridium. Iridium complexes are recognized for their high activity in a range of transformations, including asymmetric hydrogenation and C-H activation. nih.govmdpi.com The combination of iridium with a chiral ligand like DPBP can create highly effective and selective catalysts. researchgate.net

For instance, iridium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. mdpi.com The mechanism often involves the formation of an iridium-dihydride species which then transfers hydrogen to the substrate in an enantioselective manner, guided by the chiral ligand. The electronic and steric properties of the DPBP ligand are crucial in determining the efficiency and selectivity of these Ir-catalyzed processes. fuelcellsetc.com

Asymmetric Catalysis and Stereoselective Transformations

The overarching utility of DPBP lies in its broad applicability to asymmetric catalysis, enabling a wide array of stereoselective transformations. mdpi.com The ability to synthesize molecules with specific three-dimensional arrangements is of paramount importance in fields such as pharmaceuticals and materials science. nih.govresearchgate.net Chiral ligands like DPBP are instrumental in achieving this control by creating a chiral pocket around the metal center, which differentiates between prochiral faces of a substrate or competing transition states. nih.gov

The success of DPBP in inducing high levels of stereoselectivity stems from its atropisomeric chirality, arising from hindered rotation around the biphenyl C-C bond. This axial chirality is effectively transferred to the substrate during the catalytic cycle. The predictable and tunable nature of the DPBP framework has made it a valuable tool for the development of new asymmetric methodologies and the efficient synthesis of complex chiral molecules. researchgate.netnih.gov

Spectroscopic and Theoretical Investigations of 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl

The unique structural and electronic properties of 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl (DPBP), also known as BIPHEP, which arise from its atropisomeric nature, have prompted a range of spectroscopic and theoretical studies. These investigations are crucial for understanding the ligand's behavior and its efficacy in catalytic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of phosphine ligands like DPBP. Particularly, ³¹P NMR provides direct insight into the electronic environment of the phosphorus atoms. The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents on the phosphorus atom and its coordination state.

For bidentate phosphine ligands, the ³¹P NMR chemical shift can indicate whether the ligand is free or coordinated to a metal center. Upon coordination, a significant change in the chemical shift is typically observed. For instance, in related diphosphine ligands like 1,1-bis(diphenylphosphino)methane (dppm), the free ligand exhibits a ³¹P NMR signal at approximately -23.6 ppm. rsc.org

The precise ³¹P NMR chemical shift for the free DPBP ligand is a key parameter for its characterization. While specific values for the free ligand are reported in various studies, they can be influenced by the solvent and concentration. In a coordinated state, such as in a platinum complex, the phosphorus signals of a similar ligand, 1,2-bis(diphenylphosphino)ethane (dppe), show a marked downfield shift to around 43-45 ppm, accompanied by coupling to the metal nucleus (e.g., ¹⁹⁵Pt). rsc.org This downfield shift upon chelation is a characteristic feature for many diphosphine ligands.

| Compound/State | Typical ³¹P NMR Chemical Shift (δ, ppm) |

| Free dppm | -23.6 |

| Chelated dppe (in a Pt complex) | 43.3 - 44.7 |

This table provides representative ³¹P NMR chemical shifts for related diphosphine ligands to illustrate the effect of coordination.

Advanced Spectroscopic Methods (e.g., Optical Rotations)

Due to the steric hindrance caused by the ortho-substituted phenyl groups, rotation around the pivotal C1-C1' bond in the biphenyl backbone of DPBP is restricted. pharmaguideline.com This restricted rotation gives rise to atropisomerism, meaning that the molecule can exist as a pair of non-superimposable, mirror-image enantiomers that are stable and separable at room temperature. pharmaguideline.comstereoelectronics.orgstereoelectronics.org

This axial chirality is a key feature of DPBP and is responsible for its application in asymmetric catalysis. stereoelectronics.org A direct consequence of this chirality is that the enantiomers of DPBP are optically active. pharmaguideline.com Optical rotation is an experimental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the wavelength of light, temperature, and solvent.

The ability to resolve DPBP into its (R) and (S) enantiomers allows for their use in creating chiral catalysts that can favor the formation of one enantiomer of a product over the other. The optical activity of each enantiomer is a direct measure of its enantiomeric purity. For example, a related atropisomeric compound, 2'-methoxy-6-nitrobiphenyl-2-carboxylic acid, was found to lose its optical activity over time due to racemization, with a measurable half-life. stereoelectronics.org The stability of DPBP's atropisomers is high enough to prevent such racemization under normal conditions. pharmaguideline.com

Computational Studies on Electronic and Steric Factors Influencing Catalysis

Computational chemistry provides powerful tools to dissect the steric and electronic properties of ligands like DPBP and to understand how these factors influence the outcomes of catalytic reactions. researchgate.netnih.gov Density Functional Theory (DFT) is a commonly employed method for these theoretical investigations. mdpi.com

Steric Factors: The steric profile of a ligand is crucial in asymmetric catalysis as it dictates the three-dimensional environment around the metal center, which in turn controls the stereoselectivity of the reaction. researchgate.netnih.gov For DPBP, the dihedral angle between the two phenyl rings of the biphenyl backbone (the bite angle upon coordination) and the spatial arrangement of the four phenyl groups on the phosphorus atoms create a specific chiral pocket. Computational methods can be used to model the geometry of DPBP-metal complexes and to visualize the steric hindrance around the catalytic site. researchgate.net

Electronic Factors: The electronic properties of the phosphine ligand, such as its electron-donating ability, significantly influence the reactivity of the metal catalyst. chemrxiv.org These electronic effects can be quantified computationally through methods like Natural Bond Orbital (NBO) analysis or by calculating parameters such as the Tolman Electronic Parameter (TEP) for analogous monodentate phosphines. Theoretical studies have been conducted on various chiral biphenyl diphosphines to establish their steric and electronic profiles in comparison to well-known ligands like BINAP. researchgate.netnih.gov These studies help in rationalizing the observed enantioselectivities in reactions like asymmetric hydrogenation and provide a deeper understanding of the ligand's role. researchgate.netnih.gov

By separating and analyzing both steric and electronic contributions, computational studies enable a more rational design of catalysts for specific applications. mdpi.com For instance, the modification of substituents on the phenyl rings of the phosphine can tune the electronic properties of the ligand, which can be predicted and understood through theoretical calculations. chemrxiv.org

2,2′ Bis Diphenylphosphino Benzophenone Dpbp/phdpbp As a Bidentate Phosphine Ligand

Synthetic Routes to 2,2′-Bis(diphenylphosphino)benzophenone and its Derivatives

The synthesis of bidentate phosphine (B1218219) ligands is a cornerstone of organometallic chemistry, enabling the development of catalysts and complexes with tailored properties. For 2,2′-Bis(diphenylphosphino)benzophenone (DPBP) and its derivatives, synthetic strategies often adapt established methods for C–P bond formation. beilstein-journals.org The most prevalent methods for synthesizing phosphines include the reaction of organometallic reagents with halophosphines, the reduction of phosphine oxides, and hydrophosphination. beilstein-journals.org

A specific and effective route for producing DPBP derivatives, such as 2,2′-bis(di(para-tolyl)phosphino)-benzophenone, involves a multi-step process that leverages organolithium chemistry. acs.orgresearchgate.net This method typically begins with the lithiation of an ortho-halo-diarylphosphine precursor, such as o-bromo(diarylphosphino)benzene. This intermediate is treated with a strong base like n-butyllithium (n-BuLi) to generate a highly reactive organolithium species. Subsequent reaction of this species with a suitable electrophile, such as benzophenone (B1666685) or a derivative, results in the formation of the final diphosphine-ketone ligand. acs.orgresearchgate.net This modular approach allows for the synthesis of a variety of derivatives by simply changing the starting arylphosphine or the electrophilic ketone. While effective, these syntheses often require air- and water-sensitive intermediates, necessitating careful handling under inert atmosphere conditions. acs.org An alternative strategy involves protecting the phosphine as a more stable phosphine-borane complex during synthesis, which can simplify purification and handling before a final deprotection step. beilstein-journals.orgtcichemicals.com

Coordination Chemistry of 2,2′-Bis(diphenylphosphino)benzophenone Complexes

The coordination chemistry of DPBP is distinguished by the dual nature of its donor sites: two "soft" phosphine groups and one "hard" ketone oxygen. This arrangement allows for versatile and adaptive binding to a variety of metal centers.

DPBP is a prime example of an adaptive or hemilabile ligand. researchgate.net Hemilabile ligands possess at least two different donor groups, one of which can readily dissociate from the metal center, creating a vacant coordination site for substrate binding or catalytic activity. wwu.edu This dynamic binding and unbinding allows the ligand to adapt its coordination mode to the electronic and steric requirements of the metal center during different stages of a reaction cycle. researchgate.netchemrxiv.orgchemrxiv.org

In DPBP, the phosphine groups form strong, stable bonds with transition metals, while the benzophenone's carbonyl group acts as the hemilabile component. researchgate.net The coordination of the ketone is highly dependent on the electronic state of the metal center. acs.orgresearchgate.net For instance, the ketone moiety shows a preference for coordinating to reduced, electron-rich metal centers where π-backbonding is more significant. researchgate.net This adaptive behavior is crucial for its application in catalysis, as the ligand can stabilize the metal in one state while allowing for reactivity in another. researchgate.net

The interaction between the metal and the ketone moiety is a defining feature of DPBP's coordination chemistry. When the ketone does bind, it typically does so in an η²(C,O) fashion, where both the carbon and oxygen atoms of the carbonyl group coordinate to the metal center. acs.org This side-on coordination is indicative of significant electron transfer from the metal to the ligand's π* orbital. nih.gov

A key structural indicator of η²(C,O) coordination is the significant lengthening of the C=O bond compared to the free ligand. In one iron complex featuring a coordinated benzophenone, the C–O bond distance was observed to be 1.358(5) Å, a substantial increase from the 1.22(4) Å distance in free benzophenone. nih.gov This value approaches that of a C-O single bond (typically 1.43-1.46 Å), confirming a reduction of the carbonyl bond order upon coordination. nih.gov This type of interaction is most prominent with electron-rich, low-valent metal centers that can effectively engage in π-backbonding with the carbonyl group. acs.org

DPBP and its derivatives form stable complexes with a variety of first-row transition metals, with the coordination mode being highly sensitive to the metal's identity and oxidation state.

Iron: While specific iron complexes with the DPBP ligand are not extensively detailed, studies on related iron-benzophenone systems provide significant insight. In a high-spin iron(II) complex, benzophenone coordinates in an η²(C,O) fashion, with the electronic structure best described as an iron(II) center antiferromagnetically coupled to a ketyl radical on the benzophenone ligand. nih.gov This indicates substantial electron transfer from the iron to the ketone.

Cobalt: Cobalt complexes with bidentate phosphine ligands are known to adopt a range of geometries depending on the metal's oxidation state, from square-planar and square-pyramidal for Co(II) to trigonal bipyramidal for Co(I) and octahedral for Co(III). nih.govacs.org It is expected that DPBP would form similar complexes, with the ketone's participation in coordination being dependent on the specific oxidation state and the presence of other ligands.

Nickel: The coordination of DPBP to nickel has been studied in detail, revealing clear oxidation-state-dependent behavior. In the Ni(II) complex (Phdpbp)NiCl₂, the ketone moiety does not bind to the metal. acs.org However, upon reduction to Ni(I) or Ni(0), the ligand's adaptive nature becomes evident, and the ketone engages in η²(C,O) coordination to form pseudotetrahedral complexes such as (Phdpbp)NiCl and (Phdpbp)Ni(PPh₃). acs.org

Copper: Copper(I), with its d¹⁰ electron configuration, commonly forms four-coordinate, tetrahedral complexes with bidentate phosphine ligands like BINAP and dppf. researchgate.netnih.gov It is anticipated that DPBP would coordinate to Cu(I) in a similar P,P-bidentate fashion, forming complexes of the type [Cu(dpbp)₂]⁺ or [Cu(dpbp)X] (where X is a halide), with the hard ketone donor being less likely to coordinate to the soft Cu(I) center unless specific electronic conditions are met.

X-ray crystallography has been instrumental in defining the precise coordination geometries of DPBP metal complexes. Structural analyses provide direct evidence for the hemilabile and adaptive nature of the ligand. For instance, the crystal structure of a Ni(0) complex with the phenyl analogue of a DPBP derivative confirmed the η²(C,O) coordination of the ketone. acs.org

Detailed structural data from related complexes further illuminate the nature of the metal-ligand interactions. The table below summarizes key bond lengths that are characteristic of the coordination between metal centers and the functional groups present in the DPBP ligand. The elongation of the C-O bond upon coordination is a particularly telling feature of the η²(C,O) interaction.

| Complex/Ligand | Metal | Interaction | Bond | Distance (Å) | Reference |

|---|---|---|---|---|---|

| Free Benzophenone | - | - | C=O | 1.22(4) | nih.gov |

| (β-diketiminate)Fe(benzophenone) | Fe(II) | η²(C,O) | Fe-C | 2.073(4) | nih.gov |

| (β-diketiminate)Fe(benzophenone) | Fe(II) | η²(C,O) | Fe-O | 1.836(3) | nih.gov |

| (β-diketiminate)Fe(benzophenone) | Fe(II) | η²(C,O) | C-O | 1.358(5) | nih.gov |

The ketone moiety in DPBP plays a critical electronic role, functioning as a π-acceptor ligand. This allows it to stabilize electron-rich, low-valent metal centers through π-backbonding, a process where the metal donates electron density from its d-orbitals into the π* antibonding orbitals of the carbonyl group. acs.orgresearchgate.net

This electronic interaction is not merely passive; it actively modulates the properties of the metal complex. Density Functional Theory (DFT) calculations on nickel complexes of DPBP have shown that the metal-ketone bond is dominated by this π back-donation. acs.org The consequence of this electron transfer is a weakening and lengthening of the C=O bond, which can be observed spectroscopically and crystallographically. nih.gov The ability of the ketone to accept electron density makes the DPBP ligand particularly suitable for stabilizing metals in reduced oxidation states, which is often a requirement in catalytic cycles involving reductive elimination or other electron-transfer steps. researchgate.net Thus, the ketone is not just a structural element but an electronic reservoir that contributes to the ligand's adaptive and catalytically relevant behavior. acs.orgnih.gov

Compound Index

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| DPBP / Phdpbp | 2,2′-Bis(diphenylphosphino)benzophenone |

| p-tolL1 | 2,2′-bis(di(para-tolyl)phosphino)-benzophenone |

| n-BuLi | n-Butyllithium |

| BINAP | 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl |

| dppf | 1,1′-Bis(diphenylphosphino)ferrocene |

| dppv | cis-1,2-Bis(diphenylphosphino)ethylene |

Catalytic Applications of 2,2′-Bis(diphenylphosphino)benzophenone Complexes

The unique structural and electronic properties of 2,2′-Bis(diphenylphosphino)benzophenone (dpbp), featuring a flexible benzophenone backbone, make it a versatile bidentate phosphine ligand for a range of catalytic applications. Its ability to coordinate with various transition metals, particularly palladium and nickel, has led to the development of highly efficient catalytic systems.

Broad Applicability in Diverse Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, Hiyama)

Complexes of dpbp and its derivatives have shown significant utility in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bidentate nature of dpbp is crucial in stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

While specific performance data for dpbp in every named reaction is not always detailed in comparative studies, its classification as a chelating phosphine-type ligand places it within the family of ligands known to be effective for such transformations. For instance, in the Buchwald-Hartwig amination , which forms carbon-nitrogen bonds, chelating phosphine ligands like dpbp are known to enhance catalyst activity and longevity, particularly in the challenging coupling of aryl chlorides.

Similarly, in Suzuki-Miyaura (coupling of boronic acids with organic halides), Stille (organostannanes with organic halides), Sonogashira (terminal alkynes with aryl or vinyl halides), Negishi (organozinc compounds with organic halides), Heck (alkenes with aryl halides), and Hiyama (organosilanes with organic halides) coupling reactions, the choice of a suitable phosphine ligand is critical for achieving high yields and selectivity. The steric and electronic properties of ligands like dpbp can be tuned to optimize the catalytic efficiency for a given substrate pair. The flexible backbone of dpbp allows it to accommodate the geometric changes of the palladium center throughout the catalytic cycle of these diverse reactions.

Nickel-Catalyzed Alkyne Cyclotrimerization

A notable application of a dpbp derivative, 2,2′-bis(di(para-tolyl)phosphino)benzophenone (p-tol-dpbp), is in nickel-catalyzed alkyne cyclotrimerization. This reaction is a powerful method for the synthesis of substituted benzene (B151609) rings.

Enhanced Catalytic Activity and Regioselectivity

Nickel complexes of p-tol-dpbp have demonstrated enhanced catalytic activity and high regioselectivity in the [2+2+2] cyclotrimerization of terminal alkynes, selectively producing 1,2,4-substituted benzene derivatives. Research has shown that these catalysts outperform closely related bi- and tridentate phosphine-based nickel catalysts. This superior performance is attributed to the unique adaptive nature of the dpbp scaffold.

| Catalyst | Conversion (%) | Selectivity for 1,2,4-triphenylbenzene (B72872) (%) |

|---|---|---|

| [(p-tol-dpbp)Ni(BPI)] | >95 | >98 |

| (dppe)Ni(cod) | <20 | - |

| (dppp)Ni(cod) | <10 | - |

Proposed Catalytic Cycles Involving Hemilabile Ligand Interaction

The enhanced activity of the dpbp-nickel system is explained by a proposed catalytic cycle that involves the hemilabile interaction of the central ketone moiety of the ligand with the nickel center. In this mechanism, the benzophenone's carbonyl group can coordinate to the nickel atom at certain stages of the reaction and de-coordinate at others. This "on-off" coordination opens up a coordination site on the metal, facilitating the binding and reaction of the alkyne substrates. This adaptive coordination behavior is a key feature of the dpbp ligand, allowing it to actively participate in and promote the catalytic transformation. This suggests a unique reaction pathway that distinguishes it from catalysts with more rigid ligand frameworks.

Development of Cooperative Catalysts

The dpbp scaffold holds potential for the development of cooperative catalysts. Cooperative ligands are those that actively participate in the catalytic cycle beyond simply tuning the steric and electronic properties of the metal center. The presence of the carbonyl group in dpbp, in addition to the two phosphine donors, offers a site for potential functionalization or direct interaction with substrates or reagents. For example, the oxygen atom could act as a hydrogen bond acceptor, or the carbonyl carbon could be a site for further chemical modification to introduce other catalytic functionalities. This would allow for metal-ligand cooperativity, where both the palladium or nickel center and the ligand play active roles in substrate activation and bond formation, potentially leading to novel reactivity and enhanced catalytic efficiency.

Applications in Catalytic Hydrogenation Reactions (General Ligand Scaffold)

The general structural motif of a bidentate phosphine ligand is central to many catalytic hydrogenation reactions. While specific examples detailing the use of dpbp itself in hydrogenation are not extensively documented in readily available literature, the fundamental characteristics of the dpbp scaffold make it a plausible candidate for such applications. In catalytic hydrogenation, ligands are crucial for activating the metal center and influencing the stereoselectivity of the reaction. The flexibility and tunable electronic properties of the dpbp ligand could be advantageous in designing catalysts for the hydrogenation of various functional groups. The benzophenone backbone could also be modified to introduce chiral centers, paving the way for its use in asymmetric hydrogenation, a critical process in the synthesis of enantiomerically pure compounds.

Spectroscopic and Computational Investigations of 2,2′-Bis(diphenylphosphino)benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of DPBP and its metallic complexes. The key nuclei for analysis are ¹H, ¹³C, and particularly ³¹P.

Upon coordination to a metal, a significant downfield shift (to a more positive ppm value) in the ³¹P NMR signal is expected. This coordination-induced shift is a hallmark of ligand-to-metal bond formation. For instance, related square planar nickel(II) complexes with bidentate phosphine ligands, such as [Ni(dppe)₂]²⁺ (where dppe is 1,2-bis(diphenylphosphino)ethane), show ³¹P NMR signals at approximately +55.6 ppm. rsc.org This substantial shift indicates a significant change in the electronic density at the phosphorus nuclei upon complexation. The magnitude of this shift can provide insights into the nature and strength of the metal-phosphorus bond.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of DPBP are expected to be complex due to the numerous aromatic rings. The ¹H NMR spectrum would feature a series of multiplets in the aromatic region (typically 7.0-8.0 ppm). The ¹³C NMR spectrum would similarly show a multitude of signals for the aromatic carbons, along with a characteristic signal for the carbonyl carbon. The chemical shift of the carbonyl carbon in the parent benzophenone molecule is a useful reference point. Upon coordination of the phosphine groups to a metal, subtle changes in the chemical shifts of the protons and carbons, especially those on the benzophenone backbone, can be observed, reflecting the electronic influence of the metal center.

Table 1: Representative ³¹P NMR Chemical Shifts for Bidentate Phosphine Ligands and Complexes

| Compound/Complex | Ligand Type | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| Typical Triarylphosphine | Free Ligand | -10 to -60 |

Note: Data for analogous compounds are provided to illustrate expected trends.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for probing the carbonyl group (C=O) of the DPBP ligand. The frequency of the C=O stretching vibration is sensitive to its electronic environment and can indicate whether the carbonyl group is involved in coordination to a metal center.

For the free DPBP ligand, a strong absorption band corresponding to the C=O stretch is expected. In the parent molecule, benzophenone, this characteristic band appears around 1652 cm⁻¹. asianpubs.org The presence of the diphenylphosphino substituents in DPBP is unlikely to shift this value dramatically.

Upon complexation of DPBP to a metal center, the C=O stretching frequency can shift. If the carbonyl oxygen atom coordinates to the metal (acting as a P,P,O-tridentate ligand), a significant decrease in the C=O stretching frequency (a redshift) would be observed. This shift is due to the weakening of the C=O bond as electron density is drawn from the carbonyl group towards the metal. Conversely, if the carbonyl group is not involved in coordination, its stretching frequency may be slightly shifted due to the electronic effects of metal coordination to the phosphine groups. Monitoring the position of the C=O band is therefore a critical diagnostic tool for determining the coordination mode of the DPBP ligand. academicjournals.org

Table 2: Characteristic IR Stretching Frequencies

| Functional Group | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Benzophenone (parent molecule) | ~1652 |

| Metal-Nitrogen (M-N) | Analogous Ni(II) Complexes | 430 - 480 |

Note: Data for the parent molecule and analogous complexes are provided for reference.

Density Functional Theory (DFT) Calculations on Metal-Ligand Bonding and Reaction Mechanisms

Density Functional Theory (DFT) calculations have become a powerful tool for investigating the geometric and electronic structures of transition metal complexes, providing insights that complement experimental data. uit.nomdpi.com For complexes involving the DPBP ligand, DFT can be employed to model the metal-ligand interactions and explore potential reaction pathways.

Metal-Ligand Bonding: DFT calculations can optimize the geometry of DPBP-metal complexes, predicting key structural parameters such as metal-phosphorus (M-P) and metal-oxygen (M-O) bond lengths and the P-M-P bite angle. semanticscholar.orgscirp.org Analysis of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of the metal-ligand bonding. For instance, the calculations can reveal the extent of ligand-to-metal σ-donation from the phosphorus lone pairs and any potential metal-to-ligand π-backbonding. Natural Bond Orbital (NBO) analysis can further quantify the charge transfer between the DPBP ligand and the metal center, providing a more detailed picture of the bonding. semanticscholar.org

Reaction Mechanisms: Computational studies are instrumental in mapping out the energetic profiles of catalytic cycles or stoichiometric reactions involving DPBP complexes. By calculating the energies of reactants, intermediates, transition states, and products, DFT can help to elucidate reaction mechanisms. For example, in a catalytic process, DFT can be used to compare the feasibility of different proposed pathways, identify the rate-determining step, and understand how the electronic and steric properties of the DPBP ligand influence the reactivity of the metallic center. uit.no Such computational investigations can guide the rational design of more efficient catalysts based on the DPBP framework.

Comparative Analysis and Future Research Directions in Dpbp Bidentate Phosphine Chemistry

Comparative Studies of 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl and 2,2′-Bis(diphenylphosphino)benzophenone

A comparative analysis of 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl (DPBP) and 2,2′-Bis(diphenylphosphino)benzophenone provides valuable insights into the nuanced effects of ligand backbone structure on catalytic performance. While both are bidentate phosphine (B1218219) ligands, the introduction of a carbonyl group in the benzophenone (B1666685) backbone creates significant differences in their chemical and physical properties.

Similarities and Differences in Ligand Design Principles

Both DPBP and its benzophenone analog are designed as chelating ligands, where the two phosphine groups can coordinate to a metal center, forming a stable complex. The fundamental design principle for both is to utilize a biaryl scaffold to position the diphenylphosphino groups in close proximity for effective chelation. C₂ symmetry is a key feature in the design of many chiral diphosphines, and while DPBP can exist as atropisomers, the benzophenone backbone introduces a different structural dynamic. nih.gov

Similarities:

Bidentate Nature: Both ligands feature two diphenylphosphino groups capable of coordinating to a single metal center.

Biaryl Backbone: Both are built upon a biaryl framework, which provides a degree of rigidity and influences the bite angle.

Potential for Chirality: The biphenyl (B1667301) backbone of DPBP allows for axial chirality, a crucial feature for asymmetric catalysis. Similarly, derivatives of the benzophenone structure can be made chiral.

Differences:

Backbone Rigidity: The biphenyl backbone in DPBP has a single C-C bond connecting the two phenyl rings, allowing for some torsional flexibility. In contrast, the ketone group in the benzophenone backbone introduces a more rigid structure, which can lead to a more defined and potentially larger bite angle.

Electronic Properties: The electron-withdrawing nature of the carbonyl group in the benzophenone ligand can decrease the electron density on the phosphorus atoms. This contrasts with the more electron-rich nature of the phosphorus atoms in DPBP.

| Feature | 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl (DPBP) | 2,2′-Bis(diphenylphosphino)benzophenone |

|---|---|---|

| Backbone | Biphenyl | Benzophenone |

| Key Functional Group | C-C single bond between aryl rings | Carbonyl group bridging aryl rings |

| Flexibility | Moderate torsional flexibility | More rigid structure |

| Electronic Nature of Backbone | Neutral/electron-donating | Electron-withdrawing |

Divergence in Catalytic Performance and Mechanisms

The structural and electronic differences between DPBP and its benzophenone counterpart are expected to lead to significant divergence in their catalytic activity and the mechanisms of the reactions they catalyze. The electronic nature of the phosphine ligand is a critical factor in catalysis, influencing both the oxidative addition and reductive elimination steps in many catalytic cycles.

DPBP in Catalysis: DPBP has demonstrated superior catalytic activity in several transition metal-catalyzed reactions, including palladium-catalyzed Grignard cross-coupling and rhodium-catalyzed Michael additions. nih.gov Its balance of flexibility and steric bulk, along with its electron-rich phosphine donors, contributes to its effectiveness.

Predicted Performance of the Benzophenone Analog: The electron-withdrawing carbonyl group in the benzophenone ligand would make the phosphorus atoms less basic. This could be advantageous in reactions where π-acceptor character is beneficial. However, in reactions that rely on strong σ-donation from the phosphine, such as oxidative addition of less reactive substrates, the benzophenone analog may be less effective. The increased rigidity of the benzophenone backbone can also influence selectivity by creating a more defined chiral pocket in asymmetric catalysis.

The reaction mechanism can also be affected. For instance, in palladium-catalyzed cross-coupling, the rate of oxidative addition is often enhanced by more electron-donating ligands. Therefore, DPBP would be expected to facilitate this step more efficiently than the benzophenone analog. Conversely, reductive elimination can be promoted by less electron-donating ligands, suggesting a potential advantage for the benzophenone derivative in this step of the catalytic cycle.

| Catalytic Aspect | Expected Trend with DPBP | Predicted Trend with 2,2′-Bis(diphenylphosphino)benzophenone |

|---|---|---|

| Oxidative Addition Rate | Generally higher due to more electron-rich phosphines | Potentially lower due to electron-withdrawing carbonyl group |

| Reductive Elimination Rate | May be slower in some cases | Potentially faster due to less electron-donating phosphines |

| Selectivity | Influenced by the dynamic nature of the biphenyl backbone | Potentially higher due to a more rigid and defined coordination sphere |

| Stability of Metal Complex | Forms stable chelates | May form highly stable, rigid chelates |

Impact of Backbone Structure on Electronic and Steric Properties

The backbone of a bidentate phosphine ligand plays a crucial role in determining its electronic and steric properties, which in turn dictate its behavior in catalysis.

Electronic Effects: The primary electronic difference stems from the carbonyl group. The Tolman electronic parameter (TEP), which is a measure of the electron-donating ability of a phosphine ligand, would be expected to be higher for DPBP than for the benzophenone analog, indicating greater electron-donating character for DPBP. wordpress.comlibretexts.org This is because the carbonyl group withdraws electron density from the aromatic rings and, consequently, from the phosphorus atoms.

Steric Effects: The steric environment created by the ligand is critical for controlling selectivity. The biphenyl backbone of DPBP allows for a certain degree of conformational flexibility, which can be advantageous in accommodating a variety of substrates. The benzophenone backbone, being more rigid, would create a more defined and less adaptable coordination pocket. The bite angle, a key steric parameter, is also influenced by the backbone. The constrained nature of the benzophenone backbone may result in a larger and more rigid bite angle compared to DPBP.

Advanced Ligand Design Strategies for Enhanced Catalytic Performance

To improve upon the catalytic performance of DPBP-type ligands, researchers are exploring advanced design strategies that focus on creating chiral variants and fine-tuning the ligand's electronic and steric properties.

Development of Chiral Variants and Asymmetric Induction

The development of chiral versions of DPBP is essential for its application in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. The axial chirality of the biphenyl backbone is the most common feature exploited for this purpose.

Strategies for synthesizing enantiomerically pure biaryl diphosphines often involve a resolution step to separate the atropisomers. nih.gov More advanced methods aim for atroposelective synthesis, where one enantiomer is formed preferentially. This can be achieved through strategies like asymmetric intramolecular Ullmann coupling, which has been used to create bridged C₂-symmetric biphenyl phosphine ligands with high diastereoselectivity. nih.gov

The introduction of additional chiral centers on the biphenyl backbone can also enhance asymmetric induction. These chiral elements can work in concert with the axial chirality to create a more effective chiral environment around the metal center, leading to higher enantioselectivities in catalytic reactions. nih.gov

Tailoring Electronic and Steric Properties Through Substituent and Backbone Modifications

The catalytic performance of DPBP can be fine-tuned by modifying its structure. This can involve adding substituents to the phenyl rings of the diphenylphosphino groups or to the biphenyl backbone itself.

Substituent Modifications: Adding electron-donating groups (e.g., methoxy, methyl) to the biphenyl backbone can increase the electron density on the phosphorus atoms, enhancing their σ-donating ability. nih.gov Conversely, electron-withdrawing groups (e.g., fluoro) will decrease the electron density, making the ligand a better π-acceptor. nih.gov These modifications allow for the precise tuning of the ligand's electronic properties to suit the demands of a specific catalytic reaction. Steric bulk can also be adjusted by introducing bulky substituents on the biphenyl backbone, which can influence selectivity by creating a more hindered or open catalytic pocket.

Backbone Modifications: As discussed in the comparison with the benzophenone analog, altering the backbone itself is a powerful strategy. Replacing the biphenyl backbone with other biaryl systems, such as binaphthyl (as in BINAP), has led to highly successful ligands for asymmetric catalysis. nih.gov The choice of backbone influences the dihedral angle between the aryl rings, which is a critical parameter for determining the geometry of the chiral pocket. Introducing bridges or tethers to the backbone can also restrict conformational flexibility, leading to more rigid and potentially more selective catalysts. nih.gov

Exploitation of Hemilability and Adaptability in Ligand Design

The concept of hemilability is a cornerstone in the design of advanced bidentate phosphine ligands, allowing for a dynamic coordination environment that can be highly advantageous in catalytic cycles. Hemilabile ligands possess two or more donor sites with different coordination strengths. wwu.edu One donor arm can dissociate from the metal center, creating a vacant coordination site for substrate binding and activation, while the other arm remains coordinated, ensuring the stability of the catalytic complex. wwu.eduwhiterose.ac.uk This reversible dissociation is a key feature that allows the ligand to adapt to the electronic and steric demands of different intermediates in a catalytic reaction.

In the context of DPBP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) and its derivatives, hemilability can be engineered by introducing a weaker coordinating group alongside one of the phosphine donors. For instance, the selective mono-oxidation of a bidentate phosphine to a phosphine-phosphine oxide creates a hemilabile ligand where the phosphine is a soft donor and the phosphine oxide is a harder donor. capes.gov.brnih.gov This disparity in donor strength facilitates the dissociation of the phosphine oxide moiety. Kinetic and mechanistic studies on palladium-catalyzed C-H functionalization have revealed that the mono-oxidized form of a bidentate phosphine, Xantphos, is the active ligand, demonstrating the in-situ formation and importance of hemilabile species. nih.gov

| Ligand Type | Key Feature | Advantage in Catalysis | Reference Example |

| Phosphine-Phosphine Oxide | Different donor strengths (soft P, hard P=O) | Creates vacant coordination site upon P=O dissociation | Mono-oxidized Xantphos in Pd-catalyzed C-H arylation nih.gov |

| POP-type Ligands | P, O, P donors | Potential for η¹-, η²-, or η³-binding modes | Suppression of β-hydride elimination in alkene isomerization whiterose.ac.uk |

| Phosphine-Sulfide Ligands | Adaptable bite angle | Accommodates geometric changes at the metal center | Rhodium complexes for hydroformylation |

Emerging Applications and Future Perspectives

The unique structural and electronic properties of DPBP-type ligands position them for a range of emerging applications, from tackling difficult chemical transformations to advancing sustainable chemistry and interfacing with biological systems.

DPBP has demonstrated superior catalytic activity in several challenging chemical transformations compared to other standard bisphosphines. acs.org In palladium-catalyzed Grignard cross-coupling reactions, the Pd-DPBP catalyst exhibits excellent selectivity. acs.org Similarly, in the rhodium-catalyzed Michael addition of boronic acids, the Rh-DPBP system shows significantly higher catalytic activity than catalysts with other bidentate phosphine ligands. acs.org The utility of DPBP is attributed to its unique electronic characteristics as a triarylbisphosphine. acs.org

The adaptability of bidentate phosphine ligands is crucial for their success in various catalytic reactions. For instance, palladium complexes with bidentate phosphine ligands have been shown to be effective catalysts for the hydroarylation of ethyl propiolate. nih.gov Furthermore, the development of chiral bidentate phosphine ligands has been pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. tcichemicals.com The design of DPBP variants with tailored steric and electronic properties could expand their application to a wider range of challenging reactions, including C-H functionalization and the formation of complex heterocyclic structures. nih.govnih.gov

| Reaction | Metal | Ligand | Key Finding |

| Grignard Cross-Coupling | Pd | DPBP | Nearly perfect secondary selectivity acs.org |

| Michael Addition | Rh | DPBP | Excellent catalytic activity acs.org |

| Hydroarylation | Pd | dppe, dppm | Selective formation of arylbutadiene derivatives nih.gov |

| Asymmetric Hydrogenation | Rh | DIPAMP | Industrial production of L-DOPA tcichemicals.com |

A significant challenge in homogeneous catalysis is the recovery and recycling of the catalyst. Immobilizing the catalyst on a solid support is a common strategy to facilitate its separation from the reaction mixture. Polymeric materials can serve as supports for phosphine ligands, enabling catalyst recycling. For example, polyisobutylene-bound phosphine ligands have been used to recycle palladium catalysts, with recovery rates as high as 99.88%. rsc.org This approach minimizes the leaching of the precious metal into the product. rsc.org

Future research could focus on developing recyclable catalytic systems based on DPBP. This could involve the synthesis of DPBP derivatives with functional groups that allow for their covalent attachment to polymeric supports. Another approach is the use of "smart" polymers that exhibit reversible solubility changes in response to external stimuli like temperature, allowing for the homogeneous catalysis to occur at a higher temperature and the catalyst to be precipitated and recovered at room temperature. The development of such systems would enhance the economic and environmental sustainability of processes using DPBP-based catalysts. Furthermore, the principles of green chemistry, such as using environmentally benign solvents and developing catalytic processes for the degradation and recycling of waste plastics like PET, are gaining importance. digitellinc.comrsc.orgresearchgate.netmdpi.com

The field of de novo metalloprotein design aims to create artificial proteins with novel functions by incorporating metal cofactors into protein scaffolds. nih.govnih.gov This approach allows for the precise positioning of metal ions and their coordinating ligands within a protein matrix, mimicking the active sites of natural metalloenzymes. nih.govmdpi.com

A future direction for DPBP chemistry is its integration into such biological systems. By designing DPBP derivatives with water-soluble groups or functionalities that can be covalently attached to amino acid side chains, it may be possible to incorporate DPBP-metal complexes into protein structures. This could lead to the creation of artificial metalloenzymes with unique catalytic activities, combining the reactivity of the DPBP-metal complex with the substrate selectivity and chiral environment provided by the protein scaffold. The design principles for engineering metal-binding sites, which involve specifying the coordination geometry and ligand placement, can be applied to accommodate a DPBP-metal moiety. nih.govnih.govdtic.mil This exciting frontier could yield novel biocatalysts for applications in synthetic chemistry and biotechnology.

Q & A

Q. What are the established synthetic protocols for DPBP-bidentate phosphine ligands, and how can their purity be validated?

Methodological Answer: DPBP-bidentate phosphines are typically synthesized via nucleophilic substitution or ligand exchange reactions. For example, reacting dichlorophosphines with diols under inert conditions yields bidentate ligands. Purity is validated using NMR to confirm the absence of unreacted precursors or monodentate byproducts. High-resolution mass spectrometry (HRMS) and elemental analysis further verify molecular integrity. Crystallization followed by X-ray diffraction (using programs like SHELX ) resolves structural ambiguities.

Q. How is the bidentate coordination mode of DPBP confirmed in transition metal complexes?

Methodological Answer: Coordination geometry is validated through X-ray crystallography, which provides bond distances and angles between the phosphine donor atoms and the metal center. Spectroscopic techniques like NMR can indicate coordination shifts (e.g., deshielding upon metal binding). IR spectroscopy may detect changes in vibrational modes of the ligand backbone. For ambiguous cases, EXAFS (Extended X-ray Absorption Fine Structure) quantifies metal-ligand bond lengths .

Q. What catalytic applications are most commonly reported for this compound ligands?

Methodological Answer: DPBP ligands are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to their strong chelating ability, which stabilizes metal centers like Pd or Pt. Experimental protocols involve optimizing ligand-to-metal ratios, solvent polarity (e.g., toluene vs. DMF), and base selection (e.g., -BuOK vs. CsCO) to enhance turnover frequencies. Kinetic studies (e.g., in situ IR monitoring) track reaction progress .

Advanced Research Questions

Q. How can computational chemistry elucidate the role of DPBP in catalytic mechanisms?

Methodological Answer: Density Functional Theory (DFT) calculations model intermediates and transition states in catalytic cycles. For instance, studies on Pd-DPBP complexes reveal how ligand substitution (e.g., Br⁻ → NH) is influenced by steric bulk and electron-donating effects of the phosphine. Free energy profiles identify rate-determining steps, guiding ligand redesign. Software like Gaussian or ORCA is used, with solvent effects incorporated via continuum models .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for DPBP-metal complexes?

Methodological Answer: Discrepancies (e.g., NMR suggesting monodentate binding vs. crystallography showing bidentate) require multi-technique validation. Variable-temperature NMR detects dynamic equilibria, while EXAFS confirms static structures. Redundant synthesis (e.g., varying counterions) can stabilize specific coordination modes. Statistical tools like principal component analysis (PCA) differentiate artifacts from true signals .

Q. How do electronic and steric modifications of DPBP ligands influence catalytic efficiency?

Methodological Answer: Substituent effects are systematically studied via Hammett plots (for electronic effects) and Tolman cone angles (for steric bulk). For example, electron-withdrawing groups on DPBP increase metal center electrophilicity, accelerating oxidative addition steps. Steric maps generated from crystallographic data predict substrate accessibility. High-throughput screening with microreactors rapidly tests ligand libraries .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response or kinetic data in DPBP-mediated catalysis?

Methodological Answer: Probit or logit regression models (e.g., in R or Python) correlate ligand concentration with reaction yields or inhibition rates. For time-dependent kinetics, Michaelis-Menten or Arrhenius plots quantify activation energies. Outliers are identified via Grubbs’ test, and uncertainties are propagated using Monte Carlo simulations. Tools like Genstat or GraphPad Prism ensure reproducibility .

Q. How should researchers address non-reproducible results in DPBP-based catalytic systems?